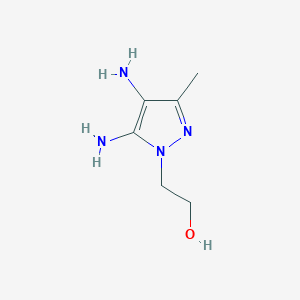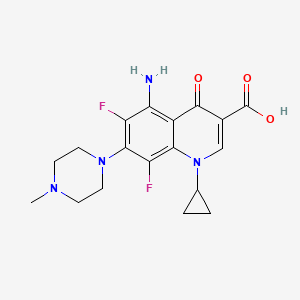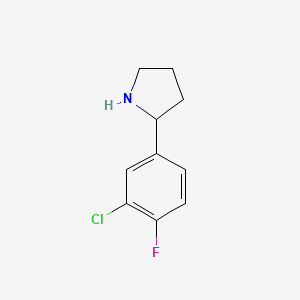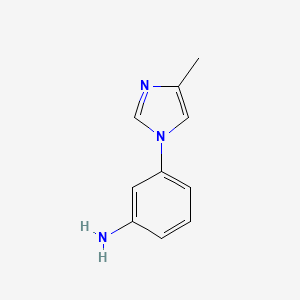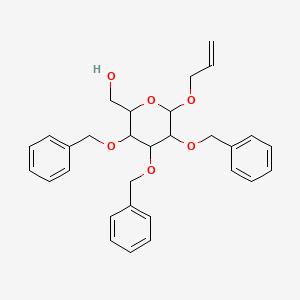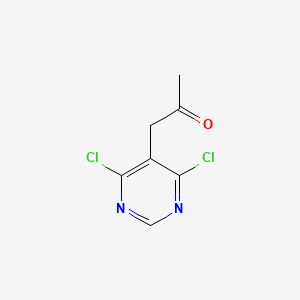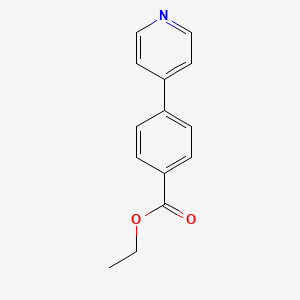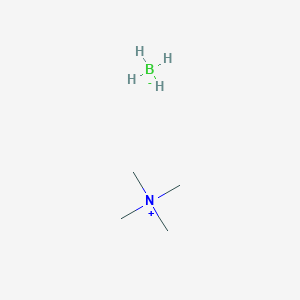
Tetramethylammonium borohydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium borohydride, also known as this compound, is a chemical compound with the molecular formula C₄H₁₆BN. It consists of a tetramethylammonium cation (N,N,N-trimethylmethanaminium) and a borohydride anion (BH₄⁻). This compound is known for its applications in various fields, including organic synthesis and hydrogen storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylammonium borohydride can be synthesized through the reaction of tetramethylammonium hydroxide with sodium borohydride. The reaction proceeds as follows: [ \text{(CH₃)₄N⁺OH⁻} + \text{NaBH₄} \rightarrow \text{(CH₃)₄N⁺BH₄⁻} + \text{NaOH} ] This reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the borohydride anion .
Industrial Production Methods
Industrial production of boranuide;tetramethylazanium involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium borohydride undergoes various chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Hydrogenation Reactions: It can be used in hydrogenation reactions to add hydrogen to unsaturated compounds.
Substitution Reactions: It can participate in substitution reactions where the borohydride anion is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction Reactions: Common reagents include carbonyl compounds (e.g., aldehydes, ketones) and solvents like tetrahydrofuran (THF) or ethanol.
Hydrogenation Reactions: These reactions are typically carried out under mild conditions with the presence of a catalyst.
Substitution Reactions: Reagents such as halides or other nucleophiles are used under anhydrous conditions.
Major Products Formed
Reduction Reactions: Alcohols are the major products formed from the reduction of carbonyl compounds.
Hydrogenation Reactions: Saturated hydrocarbons or other hydrogenated products are formed.
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Tetramethylammonium borohydride has several scientific research applications, including:
Organic Synthesis: It is used as a reducing agent in the synthesis of various organic compounds.
Hydrogen Storage:
Catalysis: It is used in catalytic reactions, particularly in the hydrogenation of unsaturated compounds.
Analytical Chemistry: It is used as a reagent in various analytical techniques, including gas chromatography and mass spectrometry
Mechanism of Action
The mechanism of action of boranuide;tetramethylazanium involves the transfer of hydride ions (H⁻) from the borohydride anion to the substrate. This hydride transfer is facilitated by the tetramethylammonium cation, which stabilizes the borohydride anion. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in reduction reactions, the hydride ion attacks the carbonyl carbon, leading to the formation of an alcohol .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but contains a chloride anion instead of a borohydride anion.
Tetramethylammonium Hydroxide: Contains a hydroxide anion and is used in different applications, such as etching and analytical chemistry.
Tetraethylammonium Borohydride: Similar in function but has ethyl groups instead of methyl groups.
Uniqueness
Tetramethylammonium borohydride is unique due to its combination of a quaternary ammonium cation and a borohydride anion. This combination allows it to act as a versatile reducing agent and hydrogen donor, making it valuable in various chemical reactions and applications .
Properties
Molecular Formula |
C4H16BN |
|---|---|
Molecular Weight |
88.99 g/mol |
IUPAC Name |
boranuide;tetramethylazanium |
InChI |
InChI=1S/C4H12N.BH4/c1-5(2,3)4;/h1-4H3;1H4/q+1;-1 |
InChI Key |
LSSMEJCYZMCNIN-UHFFFAOYSA-N |
Canonical SMILES |
[BH4-].C[N+](C)(C)C |
physical_description |
White odorless crystalline powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


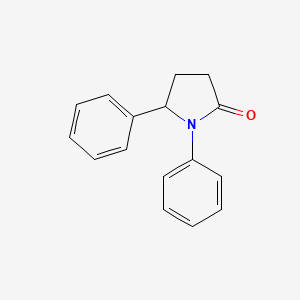
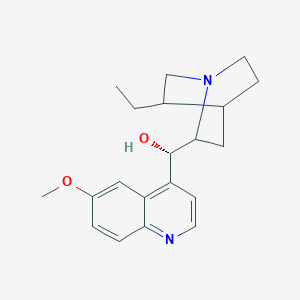

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8772002.png)
